JTV-519 hemifumarate

ventricular arrhythmia RyR2 stabilization calcium overload

Researchers studying catecholamine-induced arrhythmias or SR Ca²⁺ leak face irreproducible results when substituting diltiazem or S107-compounds lacking requisite RyR2 stabilization. JTV-519 hemifumarate provides the exact multi-target profile (RyR2 stabilization, SERCA inhibition, multi-channel blockade) with defined, replicable pharmacology. • Reduces fatal arrhythmia incidence from 80% to 20% (vs. diltiazem 80%) in isoproterenol-challenge models • Cuts SR Ca²⁺ leak by 35% (hypoxia) to 52% (normoxia); S107 shows no effect under identical conditions • IC₅₀ SERCA inhibition: 9-130 µM (Ca²⁺-dependent), enabling mechanistic dissection of RyR2 vs. SERCA effects Supplied as ≥98% pure hemifumarate salt with defined aqueous solubility for lot-to-lot experimental consistency.

Molecular Formula C54H68N4O8S2
Molecular Weight 965.3 g/mol
Cat. No. B8050390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJTV-519 hemifumarate
Molecular FormulaC54H68N4O8S2
Molecular Weight965.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C25H32N2O2S.C4H4O4/c2*1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2*2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
InChIKeyMNAIJOCDPCXVEY-WXXKFALUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JTV-519 Hemifumarate for RyR2 Stabilization: Baseline Chemistry and Procurement Identity


JTV-519 hemifumarate (also designated K201 hemifumarate; CAS 1435938-25-2) is the hemifumarate salt form of the 1,4-benzothiazepine derivative JTV-519 . It functions as a Ca²⁺-dependent blocker of sarcoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA) and a partial agonist of ryanodine receptors (RyR1 and RyR2) in striated muscle [1]. The compound is primarily recognized for its ability to stabilize the closed state of the cardiac ryanodine receptor type 2 (RyR2), thereby reducing pathological diastolic sarcoplasmic reticulum Ca²⁺ leak—a mechanistic contributor to arrhythmias and contractile dysfunction [2].

Why JTV-519 Hemifumarate Cannot Be Interchanged with In-Class RyR2 Modulators


Generic substitution across compounds targeting the RyR2-calstabin2 axis is scientifically invalid due to fundamentally divergent pharmacological signatures. JTV-519 hemifumarate is a multi-channel blocker (inhibiting Na⁺, K⁺, and Ca²⁺ channels) that simultaneously acts as a Ca²⁺-dependent SERCA blocker and partial RyR agonist, whereas S107 is a more RyR-selective 1,4-benzothiazepine derivative with no documented off-target activity at up to 10 µM [1]. Dantrolene is an RyR1/RyR2 antagonist with a distinct binding site and weaker RyR2 stabilization efficacy, while diltiazem is a pure L-type Ca²⁺ channel blocker lacking RyR2-direct activity [2]. The hemifumarate salt confers defined aqueous solubility and formulation reproducibility advantages over the free base that directly impact experimental consistency in vitro and in vivo . These differences render class-level extrapolation or casual substitution scientifically unsound.

JTV-519 Hemifumarate: Quantified Differential Evidence Against Comparators


Fatal Arrhythmia Suppression: JTV-519 vs. Diltiazem in Catecholamine-Stress Model

In a rat model of isoproterenol-induced ventricular arrhythmia under Ca²⁺ loading, JTV-519 (1 mg/kg) significantly reduced fatal arrhythmia incidence to 20% compared to 80% for diltiazem (1 mg/kg), demonstrating RyR2-stabilizing efficacy not achievable with L-type Ca²⁺ channel blockade alone [1].

ventricular arrhythmia RyR2 stabilization calcium overload

SERCA Inhibition: JTV-519 Potency Quantified Across Ca²⁺ Concentrations

JTV-519 hemifumarate exhibits Ca²⁺-dependent SERCA inhibition with IC₅₀ values of 130 µM (200 µM Ca²⁺), 19 µM (2 µM Ca²⁺), and 9 µM (0.25 µM Ca²⁺) in cardiac muscle microsomes, establishing a benchmark for Ca²⁺-dependent SERCA modulation that distinguishes it from RyR-selective analogs lacking SERCA activity [1].

SERCA sarcoplasmic reticulum calcium handling

SR Ca²⁺ Leak Reduction: JTV-519 vs. S107 Under Hypoxic Stress

In HL-1 cardiomyocytes exposed to 7-day hypoxia (1% O₂), JTV-519 (1 µM) reduced SR Ca²⁺ leak by 35% under hypoxic conditions and by 52% under normoxic controls, whereas S107 (1 µM) produced no measurable reduction in SR Ca²⁺ leak or changes in RyR2/SERCA2a expression under identical conditions [1]. Additionally, JTV-519 increased RyR2 gene expression by 89% under normoxia, an effect completely absent with S107 [1].

hypoxia sarcoplasmic reticulum calcium leak cardiomyocytes

RyR2 Stabilization Efficacy: JTV-519 vs. Dantrolene

In cardiomyocytes from RyR*-TAC (transverse aortic constriction with RyR2 mutation) mice, the RyR2 stabilizing effect of K201 was more pronounced than that of dantrolene, with both compounds increasing SR Ca²⁺ content without affecting Ca²⁺ transient amplitudes, but K201 demonstrating superior stabilization of the inter-domain interaction that is defective in failing hearts [1].

RyR2 stabilization SR Ca²⁺ content cardiac hypertrophy

Ischemia-Reperfusion Arrhythmia: JTV-519 vs. Diltiazem and Vehicle

In a rat coronary artery ligation-reperfusion model (5 min ischemia + 20 min reperfusion), JTV-519 (1 mg/kg) reduced reperfusion-induced VA incidence to 13% compared to 57% in vehicle controls and 11% with diltiazem (1 mg/kg), demonstrating comparable acute protection to diltiazem but with distinct RyR2-directed mechanism [1]. Combined with the catecholamine-stress data above, JTV-519 uniquely suppresses both ischemic and adrenergic arrhythmic triggers.

ischemia-reperfusion ventricular arrhythmia cardioprotection

Cardioprotective Potency: JTV-519 Ranked Against Multiple Cardiovascular Agents

According to a comprehensive pharmacological review, the cardioprotective effect of K201 (JTV-519) is more marked than those of nicorandil, prazosin, propranolol, verapamil, and diltiazem [1]. NCATS Inxight Drugs additionally notes that JTV-519 demonstrated greater cardioprotectant effects than propranolol in experimental myofibrillar overcontraction models [2].

cardioprotection multi-channel blocker pharmacological comparison

Optimal Research Application Scenarios for JTV-519 Hemifumarate Based on Differential Evidence


Catecholamine-Stress Arrhythmia Models Requiring RyR2-Dependent Suppression

In experimental models of catecholamine-induced ventricular arrhythmia under Ca²⁺ loading, JTV-519 hemifumarate is the appropriate selection over L-type Ca²⁺ channel blockers such as diltiazem. Direct head-to-head evidence demonstrates that JTV-519 reduces fatal arrhythmia incidence from 80% to 20% whereas diltiazem provides negligible protection (80% incidence) [1]. This scenario encompasses isoproterenol-challenge studies, β-adrenergic stress protocols, and EAD (early afterdepolarization) arrhythmia models where RyR2 stabilization is the rate-limiting protective mechanism [1].

Hypoxia-Associated SR Ca²⁺ Leak Studies in Cardiomyocytes

For investigations of hypoxia-induced sarcoplasmic reticulum Ca²⁺ leak—particularly in obstructive sleep apnea-associated cardiac pathology or ischemic preconditioning research—JTV-519 hemifumarate is demonstrably superior to the more selective Rycal S107. Quantitative data show JTV-519 (1 µM) reduces SR Ca²⁺ leak by 35% under hypoxic conditions and 52% under normoxia, whereas S107 shows no measurable effect under identical conditions [1]. Additionally, JTV-519 upregulates RyR2 gene expression by 89%, an effect absent with S107, providing a second measurable differentiation endpoint [1].

SERCA-Dependent Ca²⁺ Handling Mechanism Dissection

Researchers requiring a tool compound with defined, Ca²⁺-dependent SERCA inhibition should select JTV-519 hemifumarate over RyR-selective analogs that lack SERCA activity. The compound exhibits IC₅₀ values of 9 µM (0.25 µM Ca²⁺), 19 µM (2 µM Ca²⁺), and 130 µM (200 µM Ca²⁺) for SERCA-dependent ATPase inhibition in cardiac microsomes [1]. This concentration-dependent profile enables experimental designs that distinguish SERCA-mediated from RyR2-mediated effects in Ca²⁺ transient and SR load studies, a capability not afforded by compounds such as S107 that are reported to have no off-target activity at up to 10 µM [2].

Ischemia-Reperfusion and Multi-Mechanism Cardioprotection Studies

For ischemia-reperfusion injury protocols where both RyR2 stabilization and multi-channel blockade are mechanistically relevant, JTV-519 hemifumarate provides efficacy matching diltiazem (13% vs. 11% VA incidence) while offering the additional capacity to suppress catecholamine-triggered events that diltiazem cannot address [1]. The compound's rank-order cardioprotective superiority over nicorandil, prazosin, propranolol, verapamil, and diltiazem further supports its use as a positive control or reference agent in multi-drug cardioprotection screening [2]. This scenario includes Langendorff perfusion studies, coronary ligation-reperfusion in vivo models, and multi-compound comparative pharmacology assays.

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